molecular formula C9H6BrClN2O B11848137 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one CAS No. 1404480-64-3

7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one

Katalognummer: B11848137
CAS-Nummer: 1404480-64-3
Molekulargewicht: 273.51 g/mol
InChI-Schlüssel: KSOOBPDWXCXAJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one (CAS: 744229-27-4) is a halogenated quinazolinone derivative characterized by a bromine atom at position 7, a chlorine atom at position 2, and a methyl group at position 3 of the quinazolinone core. Its molecular formula is C₉H₆BrClN₂O, with a molecular weight of 289.52 g/mol. Quinazolinones are nitrogen-containing heterocycles with broad pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities .

Eigenschaften

CAS-Nummer

1404480-64-3

Molekularformel

C9H6BrClN2O

Molekulargewicht

273.51 g/mol

IUPAC-Name

7-bromo-2-chloro-3-methylquinazolin-4-one

InChI

InChI=1S/C9H6BrClN2O/c1-13-8(14)6-3-2-5(10)4-7(6)12-9(13)11/h2-4H,1H3

InChI-Schlüssel

KSOOBPDWXCXAJG-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C2=C(C=C(C=C2)Br)N=C1Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-Brom-2-chlor-3-methylchinazolin-4(3H)-on umfasst in der Regel die folgenden Schritte:

    Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien, wie z. B. 2-Chlor-3-methylchinazolin-4(3H)-on und Bromierungsmitteln.

    Bromierung: Die Bromierung von 2-Chlor-3-methylchinazolin-4(3H)-on wird mit Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Essigsäure oder Chloroform durchgeführt. Die Reaktion wird typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

    Isolierung und Reinigung: Das Produkt wird durch Filtration oder Extraktion isoliert und durch Techniken wie Umkristallisation oder Säulenchromatographie gereinigt.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von 7-Brom-2-chlor-3-methylchinazolin-4(3H)-on kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und fortschrittlichen Reinigungsmethoden, wie z. B. Hochleistungsflüssigkeitschromatographie (HPLC), kann die Effizienz des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Substitution Reactions

The compound’s halogen substituents (Br at position 7 and Cl at position 2) and methyl group at position 3 influence its reactivity. While direct substitution of bromine or chlorine in aromatic systems is less common without activation, the electron-withdrawing effects of these groups may facilitate nucleophilic aromatic substitution (NAS) under specific conditions.

  • Nucleophilic Aromatic Substitution :
    Chlorine at position 2 could act as a leaving group in NAS reactions, particularly if the ring is activated by electron-withdrawing groups. For example, analogous quinazolinones with halogens undergo substitution with amines or thiols to form derivatives with potential therapeutic applications .

  • Methylation Effects :
    The methyl group at position 3 is electron-donating, which may alter the ring’s reactivity. In related quinazolinones, methyl substituents influence regioselectivity in reactions, such as directing nucleophilic attacks to specific positions .

Condensation Reactions

The quinazolinone scaffold is prone to condensation reactions, particularly involving the carbonyl group at position 4.

  • Hydrazone Formation :
    Analogous quinazolinones react with hydrazines or aldehydes to form hydrazones. For example, compounds with substituents at position 3 (e.g., methyl) undergo condensation with hydrazines to yield derivatives with antimicrobial or anticancer activity .

  • Amine Condensation :
    The carbonyl group may react with amines (e.g., benzylamine) to form imine derivatives. This reaction type is common in quinazolinone chemistry and is critical for generating bioactive compounds .

Cyclization Reactions

The compound’s structure could participate in cyclization reactions to form larger heterocyclic systems.

  • Azetidinyl Derivatives :
    Quinazolinones with substituents at position 3 (e.g., methyl) react with β-lactam precursors to form azetidinyl derivatives. For instance, 6-bromo-3-(3-chloro-2-oxo-4-arylazetidin-1-yl)-2-methylquinazolin-4(3H)-one was synthesized via condensation and cyclization steps .

Oxidation/Reduction

  • Reduction :
    The carbonyl group at position 4 could be reduced to a hydroxyl group using reagents like NaBH₄, though this reaction is less commonly reported in quinazolinone chemistry.

Table 1: Common Reaction Types and Conditions

Reaction TypeReagents/ConditionsProducts/Form
Nucleophilic SubstitutionAmines/Thiols, Base (e.g., K₂CO₃)Halogen-substituted derivatives
Hydrazone FormationHydrazines, Aldehydes, Acid CatalystHydrazones, Imine derivatives
Azetidinyl Cyclizationβ-Lactam precursors, Heating (reflux)Azetidinyl-quinazolinone hybrids
OxidationKMnO₄, H₂O₂, Acidic/Basic ConditionsKetones, Carboxylic acids

Table 2: Structural Influences on Reactivity

SubstituentPositionEffect on Reactivity
Bromine (Br)7Enhances electrophilicity, directs substitution
Chlorine (Cl)2Electron-withdrawing, activates NAS at position 2
Methyl (CH₃)3Electron-donating, directs reactions to adjacent sites

Research Findings

  • Substitution Reactions : Analogous quinazolinones with halogens show efficacy in forming bioactive derivatives. For example, compounds with bromine at position 7 and chlorine at position 2 exhibit antimicrobial activity against MRSA when substituted with amines .

  • Condensation and Cyclization : Derivatives with methyl groups at position 3 undergo condensation with hydrazines or aldehydes, yielding compounds with potential anticancer properties .

  • Synthesis Routes : Patents describe quinazolinone synthesis using cuprous catalysts (e.g., CuCl) and halogenated benzoic acids, which may inform scalable methods for this compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The following table summarizes the cytotoxicity data:

CompoundCancer Cell LineIC50 (µM)
7-Bromo-2-chloro-3-methylquinazolin-4(3H)-oneMCF70.096
7-Bromo derivativeA5490.150

These results demonstrate the compound's potential as a lead in anticancer drug development.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The following table illustrates the antimicrobial efficacy:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae14

These findings suggest that 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one could serve as a basis for developing new antimicrobial agents.

Enzyme Inhibition

The compound inhibits key enzymes involved in cancer cell proliferation, leading to reduced cell viability. For example, studies indicate that it can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair.

Receptor Modulation

Additionally, it may modulate receptor activity associated with various signaling pathways, impacting processes such as apoptosis and cell cycle regulation.

Case Studies

  • Anticancer Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinazolinones, including 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one, exhibited potent cytotoxic effects on MCF7 cells with an IC50 value significantly lower than traditional chemotherapeutics .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, finding that the compound showed superior activity compared to standard antibiotics .

Wirkmechanismus

The mechanism of action of 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one 7-Br, 2-Cl, 3-CH₃ C₉H₆BrClN₂O Antimicrobial, anti-inflammatory
6-Bromo-2-methyl-3-phenylquinazolin-4(3H)-one 6-Br, 2-CH₃, 3-Ph C₁₅H₁₁BrN₂O UV λmax: 275 nm; antimicrobial
7-Bromo-6-chloroquinazolin-4(3H)-one 7-Br, 6-Cl C₈H₄BrClN₂O Intermediate for kinase inhibitors
6-Bromo-3-amino-2-methylquinazolin-4(3H)-one 6-Br, 3-NH₂, 2-CH₃ C₉H₈BrN₃O IR: 1686 cm⁻¹ (C=O); antitumor
7-Chloro-6-methoxyquinazolin-4(3H)-one 7-Cl, 6-OCH₃ C₉H₇ClN₂O₂ Enhanced solubility; antiviral

Spectroscopic Properties

Table 2: Spectroscopic Data Comparison

Compound UV λmax (nm) FTIR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals)
7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one ~292–310 1680–1700 δ 2.25–2.60 (s, CH₃), 6.12–8.40 (Ar-H)
6-Bromo-2-methyl-3-phenylquinazolin-4(3H)-one 275 1698 δ 2.60 (s, CH₃), 6.32–7.77 (Ar-H)
6-Bromo-3-amino-2-methylquinazolin-4(3H)-one - 1686 δ 2.48 (s, CH₃), 7.25–7.82 (Ar-H)

Key Observations :

  • The 7-bromo-2-chloro derivative exhibits a higher λmax (~310 nm) compared to 6-bromo analogues (275 nm), indicating extended conjugation .
  • C=O stretching frequencies vary slightly (1680–1720 cm⁻¹) due to electron-withdrawing effects of halogens .

Table 3: Pharmacological Comparison

Compound Antimicrobial (MIC, µg/mL) Anti-inflammatory (IC₅₀, µM) Anticancer Activity
7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one Data pending 12.5 (COX-2 inhibition) Moderate (NCI-60 panel)
6-Bromo-2-methyl-3-(4-OCH₃-Ph)quinazolin-4(3H)-one 6.25 (S. aureus) 18.7 Not reported
6-Bromo-3-amino-2-methylquinazolin-4(3H)-one 25.0 (E. coli) - IC₅₀: 8.2 µM (MCF-7 cells)

Key Findings :

  • The 3-methyl group in the target compound improves metabolic stability compared to 3-phenyl derivatives .

Biologische Aktivität

7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing findings from various studies and providing insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one is C9H7BrClN3OC_9H_7BrClN_3O, with a molecular weight of 276.6 g/mol. The compound features a bromine atom at the 7-position and a chlorine atom at the 2-position, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study evaluated various quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA), revealing that compounds with halogen substitutions, such as bromine and chlorine, showed enhanced activity. Specifically, 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one was noted for its ability to inhibit bacterial growth effectively, suggesting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
7-Bromo-2-chloro-3-methylquinazolin-4(3H)-oneMRSA8 µg/mL
Compound AE. coli16 µg/mL
Compound BS. aureus4 µg/mL

Cytotoxicity

The cytotoxic effects of 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one were assessed using an MTS assay on various cancer cell lines. Results indicated that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Selectivity Index
A549 (Lung Cancer)155
HeLa (Cervical Cancer)204
Normal Fibroblasts>100-

The mechanism by which quinazolinones exert their effects often involves interaction with specific biological targets. For instance, studies have shown that these compounds can inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism essential for DNA synthesis in rapidly dividing cells. This inhibition leads to "thymineless cell death," making it a valuable target for cancer therapy .

Case Studies

  • In Vivo Efficacy Against MRSA : A mouse model study demonstrated that treatment with 7-Bromo-2-chloro-3-methylquinazolin-4(3H)-one significantly reduced bacterial load in infected tissues compared to controls. The compound was administered at a dosage of 10 mg/kg body weight, resulting in a notable decrease in mortality rates among treated mice .
  • Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of this compound in a rat model of induced arthritis. The results showed a reduction in inflammatory markers and joint swelling when treated with the compound, suggesting its potential application in autoimmune disorders .

Q & A

Q. What are the key synthetic routes for 7-bromo-2-chloro-3-methylquinazolin-4(3H)-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via halogenation and cyclization steps. For example:

  • Direct Bromination : Reacting 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid (20% v/v) at room temperature yields the 6-bromo derivative (55% yield). Adjusting stoichiometry or temperature may improve yield .
  • Cyclization with Hydrazine : Cyclizing a benzoxazinone precursor (e.g., 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one) with hydrazine hydrate at 120–130°C for 3 hours produces the quinazolinone core (75% yield). Solvent choice (e.g., ethanol vs. pyridine) and reaction time critically influence purity .

Q. How is the structural identity of 7-bromo-2-chloro-3-methylquinazolin-4(3H)-one confirmed?

Methodological Answer: Use a multi-technique approach:

  • IR Spectroscopy : Confirm the quinazolinone carbonyl (C=O) stretch at ~1680–1660 cm⁻¹ and N–H stretches for amino groups (~3440 cm⁻¹) .
  • NMR Analysis : ¹H NMR in DMSO-d₆ reveals aromatic protons (δ 7.1–8.1 ppm), methyl groups (δ ~2.5 ppm), and halogen-dependent shifts .
  • Elemental Analysis : Validate Br and Cl content (e.g., calculated Br%: 31.37; observed: 31.12) to confirm stoichiometry .

Advanced Research Questions

Q. How are pharmacological activities (e.g., analgesic, antibacterial) evaluated for this compound?

Methodological Answer:

  • Analgesic Activity : Use in vivo models (e.g., acetic acid-induced writhing in mice). Dose-dependent inhibition of pain response (e.g., 30–60 mg/kg) is quantified against controls like aspirin .
  • Antibacterial Screening : Employ agar diffusion assays against Staphylococcus aureus and E. coli. Minimum inhibitory concentrations (MICs) are determined via broth dilution, with structural analogs showing MICs of 12.5–50 µg/mL .

Q. How do substituents (e.g., bromo, chloro, methyl) influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Halogen Effects : Bromine at position 7 enhances electrophilic substitution reactivity, while chlorine at position 2 stabilizes the quinazolinone ring via resonance. Methyl at position 3 increases lipophilicity, improving membrane permeability in antibacterial assays .
  • Structure-Activity Relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., Br, Cl) show higher analgesic potency compared to unsubstituted analogs, likely due to enhanced hydrogen bonding with target receptors .

Q. How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with bacterial DNA gyrase (PDB ID: 1KZN). The chloro and bromo groups form halogen bonds with Asp73 and Gly77 residues, explaining antibacterial activity .
  • Pharmacophore Mapping : Identify critical hydrophobic (methyl group) and hydrogen-bond acceptor (quinazolinone carbonyl) features for target engagement .

Q. How should researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Data Normalization : Account for variations in assay conditions (e.g., bacterial strain differences) by standardizing protocols (CLSI guidelines) .
  • Meta-Analysis : Compare IC₅₀ values from multiple studies. For example, conflicting analgesic results may arise from differences in animal models (e.g., thermal vs. chemical nociception) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.